4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole - 952518-97-7

4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole

Catalog Number: EVT-3180997
CAS Number: 952518-97-7
Molecular Formula: C9H7N5
Molecular Weight: 185.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes have been employed to obtain 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole and its derivatives. One common approach involves the reaction of 4-chloropyrrolo[2,3-d]pyrimidine with substituted pyrazoles under basic conditions. This nucleophilic aromatic substitution leads to the formation of the desired product. []

Molecular Structure Analysis

The molecular structure of 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole consists of a pyrazole ring directly linked to a pyrrolo[2,3-d]pyrimidine core. This bicyclic structure offers multiple sites for further functionalization and modification, allowing for the fine-tuning of its biological activity. [, , , , ]

Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atoms on both the pyrazole and pyrrolopyrimidine rings can be alkylated with suitable alkylating agents, allowing for the introduction of various substituents. [, ]
  • Suzuki Coupling: The introduction of aryl groups at specific positions of the pyrrolo[2,3-d]pyrimidine scaffold can be achieved through palladium-catalyzed Suzuki coupling reactions. []
  • Hydrolysis: Under acidic or basic conditions, 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-containing molecules can undergo hydrolysis, leading to the cleavage of specific bonds and formation of degradation products. []
Mechanism of Action

The mechanism of action for compounds containing the 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole moiety varies depending on the specific molecule and its target. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the target kinase. [, , ] Other derivatives, like those incorporating a sulfonamide group, have been investigated for their histone deacetylase (HDAC) inhibitory activity, impacting gene expression by modulating histone acetylation levels. []

Applications
  • Oncology: Researchers are investigating its potential as a scaffold for developing novel anticancer agents. Its derivatives have demonstrated potent inhibitory activity against various kinases, including FLT3 and CDK, implicated in cancer cell growth and proliferation. [, ]
  • Immunology: This scaffold is also being explored for its immunomodulatory properties. Certain derivatives act as Janus Kinase (JAK) inhibitors, offering potential therapeutic avenues for treating immune-related disorders. [, , , , , , , , , ]
  • Neurology: Researchers are studying its potential for treating neurodegenerative diseases. The development of selective inhibitors targeting protein kinases like LRRK2, implicated in Parkinson's disease, highlights this potential. []

Ruxolitinib

Compound Description: Ruxolitinib ((R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile) is a potent kinase inhibitor, primarily targeting Janus kinases (JAKs) [, , ]. This drug has shown efficacy in treating myeloproliferative neoplasms and has been investigated for its potential in treating various inflammatory and autoimmune diseases [, , ].

Relevance: Ruxolitinib shares the core structure of 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole with the addition of a (R)-3-cyclopentylpropanenitrile substituent at the pyrazole ring's 1-position. This structural similarity is responsible for ruxolitinib's potent kinase inhibitory activity [, , , ].

Baricitinib

Compound Description: Baricitinib (2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile) is another potent and selective JAK inhibitor [, ]. This drug is used to treat rheumatoid arthritis and other autoimmune diseases by interfering with cytokine signaling pathways [, ].

Relevance: Similar to ruxolitinib, baricitinib shares the core 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole structure. In baricitinib, a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile substituent is attached to the pyrazole's 1-position. This structural resemblance contributes to baricitinib's JAK inhibitory activity, highlighting the importance of the core structure for this biological activity [, ].

3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid

Compound Description: This compound is identified as a hydrolytic degradation product of ruxolitinib [].

Relevance: This degradation product maintains the core 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol structure but with a modified side chain at the pyrazole's 1-position, where the nitrile group of ruxolitinib is hydrolyzed to a carboxylic acid [].

3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide

Compound Description: This compound is another hydrolytic degradation product of ruxolitinib [].

3-(4-(6-Amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Compound Description: This compound is identified as a hydrolytic degradation product of ruxolitinib [].

Relevance: This degradation product exhibits a more significant modification compared to the other degradation products. While it retains the cyclopentylpropanenitrile side chain at the pyrazole ring, the pyrrolo[2,3-d]pyrimidine moiety is hydrolyzed to a 6-amino-5-formylpyrimidine group [].

4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

Compound Description: This compound is identified as a hydrolytic degradation product of ruxolitinib [].

Relevance: This degradation product represents a truncated version of the core structure, where the entire (R)-3-cyclopentylpropanenitrile side chain is cleaved from the pyrazole ring [].

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

Compound Description: FN-1501 is a potent, multi-target kinase inhibitor, exhibiting potent activity against FLT3, CDK2, CDK4, and CDK6 []. It shows promise as a potential therapeutic agent for acute myeloid leukemia (AML) [].

Relevance: FN-1501 shares the 7H-pyrrolo[2,3-d]pyrimidin-4-yl substructure with the target compound. In FN-1501, the pyrrolopyrimidine moiety is linked to a 1H-pyrazole-3-carboxamide scaffold, highlighting the versatility of this substructure in developing kinase inhibitors [].

Properties

CAS Number

952518-97-7

Product Name

4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole

IUPAC Name

4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C9H7N5

Molecular Weight

185.19 g/mol

InChI

InChI=1S/C9H7N5/c1-2-10-9-7(1)8(11-5-12-9)6-3-13-14-4-6/h1-5H,(H,13,14)(H,10,11,12)

InChI Key

FKZDJXVOWLWXHB-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=NC(=C21)C3=CNN=C3

Canonical SMILES

C1=CNC2=NC=NC(=C21)C3=CNN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.